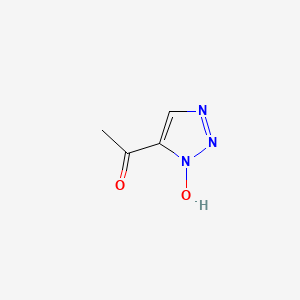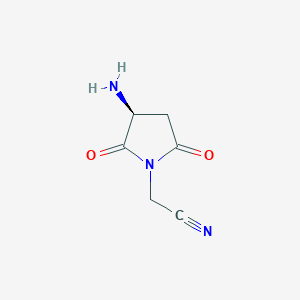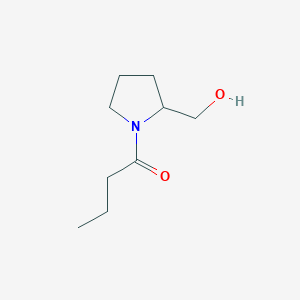![molecular formula C14H12F3NO3 B12888366 5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 89150-20-9](/img/structure/B12888366.png)
5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile and 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base like triethylamine under reflux conditions.
Introduction of the Propanoic Acid Moiety: The oxazole intermediate is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate. This step introduces the propanoic acid group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but lacks the oxazole ring.
2-Methyl-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89150-20-9 |
|---|---|
Molekularformel |
C14H12F3NO3 |
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
3-[2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20) |
InChI-Schlüssel |
COYRLTVESNXWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


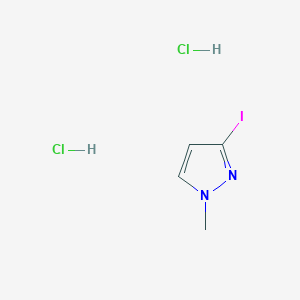
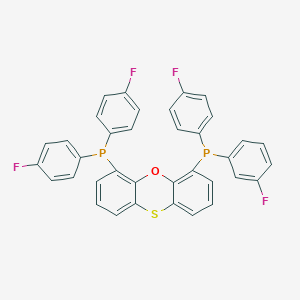
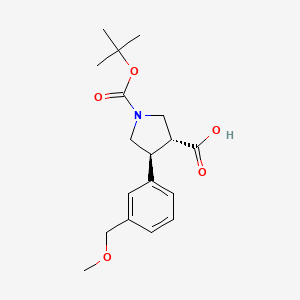
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
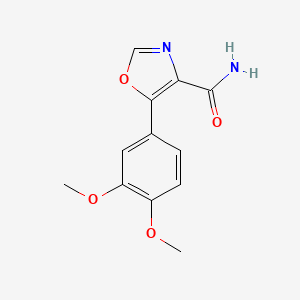
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
